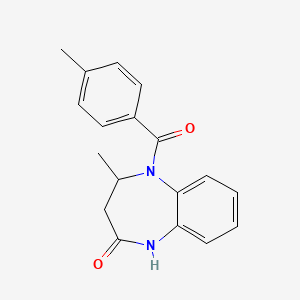

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

Properties

IUPAC Name |

4-methyl-5-(4-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-13(2)11-17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRYLTYQBNNTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methylbenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to produce the benzodiazepine core. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic hydrogenation and high-pressure reactors are often employed to ensure high yields and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced benzodiazepine derivatives.

Substitution: Substituted benzodiazepine derivatives.

Scientific Research Applications

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter receptors and its role in modulating neural activity.

Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparison with Similar Compounds

4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- Key Differences : Lacks the 4-methyl and 5-(4-methylbenzoyl) groups. Instead, it has a phenyl group at position 3.

- Properties : The phenyl group enhances rigidity, improving stability and enabling selective steric interactions in synthetic pathways. Its lactam structure promotes nucleophilic reactivity due to the electron-rich nitrogen atom .

4-Methyl-5-oxamoyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one [V]

- Key Differences : Features an oxamoyl group at position 5 instead of 4-methylbenzoyl.

- Pharmacological Activity : Demonstrates anxiolytic effects in the black-white box test and antagonizes reserpine-induced depression, indicating adrenergic system stimulation .

- Synthetic Pathway: Derived via ammonolysis of ethoxalyl precursors, highlighting the role of substituent polarity in reactivity .

4-[3’-(1”H-Imidazol-1”-yl)phenyl]-8-(4’-iodophenyl)-7-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one [6]

- Key Differences : Incorporates imidazole and iodophenyl moieties, increasing molecular complexity and halogen-based reactivity.

- Physical Properties : Melting point 203–204°C; confirmed by IR (NH/CO stretches at 3200–1650 cm⁻¹) and NMR (δ 7.2–8.1 ppm for aromatic protons) .

Pharmacological Activity Comparison

The 4-methylbenzoyl group in the target compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to oxamoyl or ethoxalyl derivatives. However, the oxamoyl derivative [V] shows superior antidepressive activity, suggesting that polar substituents may optimize adrenergic interactions .

Biological Activity

4-Methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological systems, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

The compound's molecular formula is with a molecular weight of approximately 308.38 g/mol. Its structure includes a benzodiazepine core which is known for various pharmacological effects.

Benzodiazepines generally exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This modulation leads to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. Specific studies on this compound have indicated:

- GABA_A Receptor Interaction : Preliminary studies suggest that this compound may enhance GABAergic activity.

- Neuroprotective Effects : It has been observed to exhibit neuroprotective properties in animal models of neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound against various cell lines:

| Study Focus | Cell Line | Result |

|---|---|---|

| Anticancer Activity | HeLa (cervical cancer) | Significant inhibition of cell proliferation at IC50 ~ 10 µM |

| Neuroprotective Effects | SH-SY5Y (neuronal) | Reduced oxidative stress markers |

| Antimicrobial Activity | Staphylococcus aureus | Moderate antibacterial activity observed |

These results indicate that this compound possesses diverse biological activities that warrant further investigation.

In Vivo Studies

In vivo studies conducted on rodent models have revealed:

- Anxiolytic Effects : Behavioral tests showed reduced anxiety-like behaviors in elevated plus-maze and open field tests.

- Anticonvulsant Activity : The compound demonstrated protective effects against chemically induced seizures.

Case Studies

-

Case Study on Neuroprotection :

- A study published in Journal of Neurochemistry reported that administration of the compound in a model of Alzheimer's disease led to improved cognitive functions and reduced amyloid-beta plaque formation.

-

Case Study on Anticancer Properties :

- Research published in Cancer Letters highlighted that the compound inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest.

Q & A

Basic: What are the standard synthetic routes for preparing 4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzodiazepine core via cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions.

Acylation : Introduce the 4-methylbenzoyl group at the N-5 position using 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to avoid side products like over-acylated derivatives.

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:

Structural characterization employs:

- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., monoclinic C2/c space group, β = 105.8°) .

- Spectroscopy :

- NMR : H NMR confirms proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–7.8 ppm).

- MS : Molecular ion peak ([M+H]) at m/z 252.69 aligns with the molecular formula CHClNO .

Validation : Compare experimental data with computational models (e.g., PubChem-derived InChI keys) .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR/IR) for this compound?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : The benzodiazepine ring may exhibit keto-enol tautomerism, altering proton environments. Use C NMR or deuterium exchange experiments to identify labile protons .

- Impurities : Trace solvents or byproducts (e.g., unreacted acyl chloride) skew peaks. Employ preparative HPLC or repeated recrystallization .

- Dynamic Effects : Temperature-dependent NMR (e.g., 298 K vs. 313 K) can reveal conformational flexibility .

Advanced: What strategies optimize reaction yields during acylation?

Methodological Answer:

Low yields (<50%) in acylation steps may result from:

- Moisture Sensitivity : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N/Ar) to prevent hydrolysis of acyl chloride .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the diazepine nitrogen .

- Workflow : Employ flow chemistry for precise temperature control (e.g., 0–5°C) and reduced side reactions .

Basic: What are the primary pharmacological targets of this benzodiazepine derivative?

Methodological Answer:

The compound interacts with:

- GABA Receptors : Modulate chloride ion channels via the benzodiazepine-binding site. Use radioligand binding assays (H-flunitrazepam displacement) to quantify affinity .

- Serotonin Receptors : Screen for 5-HT/5-HT antagonism using cell-based cAMP assays or calcium flux measurements .

Advanced: How to design in vitro studies addressing conflicting bioactivity reports?

Methodological Answer:

Contradictions may stem from:

- Cell Line Variability : Use standardized lines (e.g., HEK293 for GABA, SH-SY5Y for neurotoxicity) and validate receptor expression via qPCR .

- Metabolic Stability : Pre-treat compounds with liver microsomes (e.g., human CYP3A4) to assess first-pass metabolism effects .

- Dose-Response Curves : Apply nonlinear regression (GraphPad Prism) to calculate EC/IC values with 95% confidence intervals .

Advanced: How to assess toxicity with limited preclinical data?

Methodological Answer:

- In Silico Prediction : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity based on structural fragments .

- In Vitro Screening : Conduct MTT assays on HepG2 cells for cytotoxicity and Ames tests for mutagenic potential .

- Comparative Analysis : Cross-reference toxicity profiles of structurally similar benzodiazepines (e.g., diazepam, clonazepam) .

Basic: What analytical techniques validate purity (>95%)?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 250 mm), 1 mL/min flow rate, and UV detection at 254 nm. Purity ≥95% requires a single peak with asymmetry factor <2 .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 62.50%, H: 5.20%, N: 11.11%) .

Advanced: How to model the compound’s binding affinity using computational tools?

Methodological Answer:

Docking Studies : Use AutoDock Vina to simulate interactions with GABA (PDB: 6HUP). Focus on hydrogen bonds with α1-subunit residues (e.g., Tyr159, Thr142) .

MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability under physiological conditions (310 K, 1 atm) .

Free Energy Calculations : Apply MM/PBSA to estimate ΔG and rank derivatives .

Advanced: What crystallographic methods resolve non-uniform diffraction data?

Methodological Answer:

For poor-quality crystals:

- Cryocooling : Mount crystals in Paratone-N oil and cool to 100 K to reduce thermal motion .

- Data Merging : Combine datasets from multiple crystals (HKL-3000) to improve completeness (>95%) and redundancy (>4) .

- Refinement : Use SHELXL for anisotropic displacement parameters and TWINABS to correct for twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.